4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine
Description
Properties
Molecular Formula |
C20H19BrN2O |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-benzyl-2-(4-bromoquinolin-2-yl)morpholine |
InChI |
InChI=1S/C20H19BrN2O/c21-17-12-19(22-18-9-5-4-8-16(17)18)20-14-23(10-11-24-20)13-15-6-2-1-3-7-15/h1-9,12,20H,10-11,13-14H2 |
InChI Key |
VFXCWZWPZYLYFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the bromoquinoline derivative, which is then reacted with a morpholine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: De-brominated morpholine derivatives.
Substitution: Amino or thio-substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Anticancer Activities
Research indicates that compounds similar to 4-benzyl-2-(4-bromoquinolin-2-yl)morpholine exhibit significant antibacterial and anticancer properties. The presence of the bromo group enhances lipophilicity, facilitating interactions with biological targets, which may lead to improved pharmacological effects. Preliminary studies suggest that this compound could be effective against various bacterial strains and cancer cell lines, making it a candidate for drug development.
Mechanism of Action Studies
Investigations into the mechanism of action of this compound have shown that it may interact with specific enzymes and receptors involved in disease pathways. Understanding these interactions can help in optimizing the compound for therapeutic uses. Binding affinity studies are crucial for elucidating how this compound can be modified for enhanced efficacy against targeted diseases.
Coordination Chemistry
Metal Complex Formation
The ability of this compound to form complexes with metal ions opens avenues for applications in coordination chemistry. These metal complexes can exhibit unique catalytic properties or enhanced biological activity compared to their uncoordinated forms. The versatility of the morpholine ring allows for various chemical transformations, making it suitable for synthesizing novel coordination compounds.
Materials Science
Polymer Chemistry
The unique structural features of this compound make it a candidate for use in advanced polymer chemistries. Its ability to participate in polymerization reactions can lead to the development of new materials with specialized properties, such as improved thermal stability or enhanced mechanical strength. Research into its incorporation into polymer matrices is ongoing, with promising results indicating potential applications in coatings and composites .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antibacterial and anticancer activities | Targeted therapies with enhanced efficacy |
| Coordination Chemistry | Formation of metal complexes | Catalytic properties and enhanced biological activity |
| Materials Science | Use in advanced polymer chemistries | Improved material properties for coatings and composites |
Anticancer Activity Study
A recent study evaluated the anticancer activity of this compound against various cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Metal Complex Formation Study
Another study focused on synthesizing metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in organic transformations, highlighting the importance of this compound in coordination chemistry applications.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoquinoline moiety can intercalate with DNA, disrupting its function, while the morpholine ring can interact with protein targets, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Molecular Weight: The bromoquinoline group increases the molecular weight (~409.3 g/mol) compared to simpler analogs like 4-Benzyl-2-(chloromethyl)morpholine (225.72 g/mol), which may affect pharmacokinetics .
Key Research Findings and Gaps
- Structure-Activity Relationship (SAR): The antifungal activity of morpholine derivatives is highly substituent-dependent. For example, trimethoxybenzene rings enhance fungicidal activity, whereas bromoquinoline groups (as in the target compound) remain untested but theoretically promising .
- Chemoinformatics : Quaternary stereocenters in morpholine peptidomimetics significantly alter chemical space and bioactivity, suggesting that stereochemistry in the target compound could critically influence its properties .
Biological Activity
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a morpholine ring, a benzyl group, and a bromo-substituted quinoline moiety, which contribute to its reactivity and pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial and anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C₁₈H₁₈BrN₃O, with a molecular weight of approximately 383.28 g/mol. The presence of the bromo substituent enhances the compound's lipophilicity, facilitating interactions with biological targets.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties. Compounds with similar structural motifs have been shown to interact effectively with bacterial enzymes and receptors. For instance, derivatives of quinoline and morpholine have demonstrated activity against various Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µM |
| This compound | Escherichia coli | 75 µM |
| Related Quinoline Derivative | E. coli | 50 µM |
| Related Quinoline Derivative | S. agalactiae | 75 µM |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies suggest that it can inhibit the growth of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines in vitro .
Table 2: Anticancer Activity Data
| Cell Line | Compound Concentration | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 µM | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 20 µM | Induction of apoptosis |
| A549 (Lung Cancer) | 15 µM | Cell cycle arrest |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways. For example, its ability to form complexes with metal ions could play a role in its reactivity and interaction with biological targets .
Case Studies
Recent research has highlighted the effectiveness of this compound in various preclinical models:
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound significantly inhibited the growth of multiple bacterial strains, including resistant strains like MRSA.
- Anticancer Properties : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, suggesting potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution or coupling reaction. For morpholine derivatives, a common approach is reacting a brominated quinoline precursor (e.g., 4-bromoquinoline) with a benzyl-substituted morpholine under basic conditions. For example, potassium carbonate (K₂CO₃) in dry acetonitrile at 80°C facilitates deprotonation and promotes alkylation . Post-reaction, extraction with ethyl acetate, washing with sodium bicarbonate to remove acidic impurities, and solvent removal under vacuum are critical for purification. Yield optimization requires strict anhydrous conditions, controlled temperature, and stoichiometric excess of the morpholine derivative .
Q. Which spectroscopic and chromatographic methods are essential for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the molecular structure by identifying proton environments (e.g., morpholine ring protons at δ ~3.5–4.0 ppm and quinoline aromatic protons at δ ~7.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₀H₁₉BrN₂O) by matching the observed mass with the theoretical value .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) using a C18 column and UV detection at λ ~254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromo group on the quinoline ring with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to assess electronic effects. Modify the benzyl group on the morpholine with halogens or alkyl chains to probe steric and hydrophobic interactions .
- Biological Testing : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) under controlled conditions (pH 7.4, 37°C) to compare IC₅₀ values. Include positive controls (e.g., known inhibitors) and replicate experiments to ensure statistical significance .
Q. What experimental approaches are recommended for assessing the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers at pH 2 (HCl), 7.4 (phosphate), and 10 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Store samples at -20°C (long-term) and 4°C (short-term) to minimize thermal decomposition .
Q. How should researchers address contradictory data in biological activity assays involving this compound?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate assays with freshly prepared stock solutions to rule out batch variability.
- Control Variables : Standardize cell lines, incubation times, and reagent sources. For enzyme assays, verify activity levels of commercial enzymes using reference substrates .
- Data Analysis : Apply multivariate statistical tools (e.g., ANOVA) to distinguish experimental noise from true biological effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Methodological Considerations for Advanced Studies
Q. What computational strategies can predict the compound's binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the quinoline-morpholine scaffold and active sites (e.g., kinase domains). Validate docking poses with molecular dynamics simulations (100 ns) to assess stability .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors on morpholine, hydrophobic regions on quinoline) using tools like Schrödinger’s Phase .
Q. How can solubility challenges in aqueous buffers be mitigated for in vitro studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
